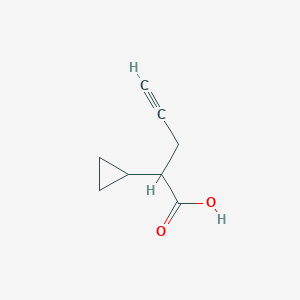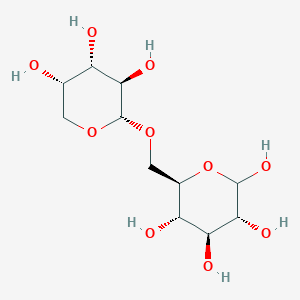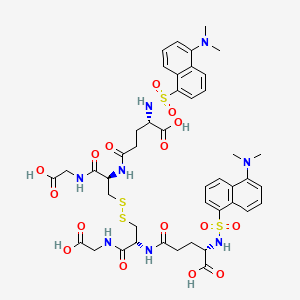
2-Amino-6-fluoropyridine-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-fluoropyridine-4-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoropyridine-4-acetic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the Baltz-Schiemann reaction is often used for the synthesis of fluoropyridines. This reaction involves the diazotization of aminopyridines followed by the replacement of the diazonium group with a fluorine atom .
Another method involves the use of fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-fluoropyridine-4-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in the presence of suitable solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-6-fluoropyridine-4-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 2-Amino-6-fluoropyridine-4-acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
6-Fluoropyridine-3-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns.
2-Amino-5-fluoropyridine: A closely related compound with the amino group in a different position.
Uniqueness
2-Amino-6-fluoropyridine-4-acetic acid is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and biological activity. The presence of the acetic acid moiety further distinguishes it from other fluorinated pyridines, providing additional functionalization possibilities .
Eigenschaften
Molekularformel |
C7H7FN2O2 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2-(2-amino-6-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
VOGIIULJJBJEON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1N)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)


![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)





